BI-Dime
Overview
Description
BI-Dime: is an organophosphorus compound with the chemical formula C16H21O2P . It is a P-chiral monophosphorus ligand used in various transition metal-catalyzed reactions. The compound is known for its efficiency in sterically hindered aryl-aryl cross-couplings and asymmetric hydroboration reactions .
Mechanism of Action
Target of Action
BI-Dime, also known as (S)-BIDIME, is a P-chiral monophosphorus ligand . It is used for the transition metal-catalyzed asymmetric Suzuki-Miyaura and hydroboration reactions . The primary targets of this compound are the transition metals involved in these reactions .
Mode of Action
This compound interacts with its targets, the transition metals, by binding to them and influencing their catalytic activity . This interaction results in the facilitation of the asymmetric Suzuki-Miyaura and hydroboration reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki-Miyaura and hydroboration reactions . These reactions are key processes in organic chemistry, leading to the formation of biaryl compounds and organoboranes, respectively . The downstream effects include the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science .
Result of Action
The molecular effects of this compound’s action include the facilitation of the formation of biaryl compounds and organoboranes through the Suzuki-Miyaura and hydroboration reactions, respectively . On a cellular level, the effects would depend on the specific application of these reactions in a biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants and catalysts, and the solvent used. Adjusting these factors can optimize the effectiveness of this compound in catalyzing the desired reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: BI-Dime can be synthesized through the following steps:
Allylation of Dimethyl Malonate: This involves the reaction of dimethyl malonate with an allyl halide in the presence of a base.
Alkylation by 2-Bromoacetaldehyde Dimethyl Acetal: The product from the first step is further alkylated using 2-bromoacetaldehyde dimethyl acetal.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: BI-Dime undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines.
Scientific Research Applications
BI-Dime has a wide range of applications in scientific research:
Biology: this compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of therapeutic agents and natural products.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
AntPhos: Another P-chiral monophosphorus ligand used in similar reactions.
WingPhos: A bisphosphorus ligand used in asymmetric hydrogenation and addition reactions.
Uniqueness of BI-Dime: this compound is unique due to its high efficiency and selectivity in sterically hindered aryl-aryl cross-couplings and asymmetric hydroboration reactions. Its bulky structure provides steric hindrance, which is beneficial in certain catalytic processes .
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDUHMFZCEKIP-HSZRJFAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of BI-DIME?
A1: The molecular formula of this compound is C28H28N2P2, and its molecular weight is 454.48 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided papers don't delve into detailed spectroscopic characterization, they highlight its successful synthesis and application in various reactions. [, ] You can find comprehensive spectroscopic data in the supporting information of papers focusing on this compound synthesis.
Q3: What type of reactions is this compound commonly used for?
A3: this compound and its derivatives are primarily used as chiral ligands in transition-metal-catalyzed asymmetric reactions. [, ] These reactions include:
- Asymmetric Suzuki-Miyaura Coupling: Coupling of aryl halides with arylboronic acids to form axially chiral biaryls. [, , ]
- Asymmetric Hydrogenation: Enantioselective addition of hydrogen to unsaturated substrates like alkenes and ketones. [, ]
- Asymmetric Arylation: Formation of chiral centers by introducing aryl groups, such as α-arylation of oxindoles and α-fluoroketones. [, ]
- Asymmetric Diboration: Addition of diboron reagents to unsaturated bonds like allenes to generate chiral organoboron compounds. []
- Asymmetric Alkylative Alkyne-Aldehyde Cross-Coupling: Formation of chiral tetra-substituted olefinic allylic alcohols. []
- Asymmetric Hydroboration: Addition of boron-hydrogen bonds to unsaturated substrates, such as α-arylenamides, to yield chiral organoboron compounds. []
Q4: Which metals are commonly used with this compound in these reactions?
A4: Palladium (Pd) and nickel (Ni) are the most frequently used metals with this compound, particularly in Suzuki-Miyaura couplings and other cross-coupling reactions. [, , ] Additionally, rhodium (Rh) catalysts utilizing this compound have been employed in asymmetric hydroboration reactions. []
Q5: How does this compound influence the selectivity of these reactions?
A5: this compound's chiral backbone, particularly the binaphthyl moiety, creates a sterically demanding environment around the metal center. This steric hindrance, coupled with electronic effects from the phosphine groups, influences the orientation of reactants during the catalytic cycle, leading to high enantio- and diastereoselectivity. [, , ]
Q6: Can you provide an example of how this compound's structure affects its selectivity?
A6: In the asymmetric Suzuki-Miyaura coupling to synthesize a challenging axially chiral HIV integrase inhibitor, computer modeling revealed that modifications to the this compound core could significantly enhance selectivity. Specifically, the introduction of 3',5'-dimethyl substituents on the this compound scaffold led to a notable improvement in atropisomeric selectivity, increasing it from 5:1 dr to 15:1 dr, and even up to 24:1 dr with various other quinoline substrates. [, ] This example showcases how subtle structural changes in the this compound framework can significantly impact its catalytic performance.
Q7: Are there any specific applications of this compound in the synthesis of natural products or pharmaceuticals?
A7: Yes, this compound has proven valuable in several total syntheses. For instance:
- Efficient synthesis of (-)-Corynoline: this compound enabled an efficient enantioselective synthesis of this Sceletium alkaloid in just five steps. []
- Asymmetric synthesis of korupensamines: Researchers achieved the first asymmetric catalytic synthesis of korupensamine A, korupensamine B, and michellamine B using this compound. []
Q8: How has computational chemistry aided in understanding this compound's catalytic activity and designing new derivatives?
A9: Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in understanding the mechanism of this compound-catalyzed reactions. For example, in the study of Bi nanolines on Si(001), DFT simulations provided insights into the dynamic motion of Si dimer defects within the nanolines, which were later confirmed by STM observations. [, ]
Q9: How do structural modifications to this compound affect its catalytic activity?
A10: Modifications to this compound's structure, such as changes to the substituents on the binaphthyl backbone or the phosphine groups, can significantly affect its catalytic activity, selectivity, and stability. [, ] For instance, in the asymmetric Suzuki-Miyaura coupling mentioned earlier, introducing 3',5'-dimethyl groups to the this compound core drastically improved the diastereoselectivity of the reaction. [] This highlights the importance of fine-tuning the ligand structure to optimize its performance for specific applications.
Q10: What is known about the environmental impact and degradation of this compound?
A10: The provided research primarily focuses on this compound's synthetic applications and does not offer data on its environmental impact or degradation pathways. Considering its potential use in pharmaceutical and fine chemical production, assessing its environmental fate and potential toxicity is crucial.
Q11: Are there any alternative ligands to this compound for the reactions discussed?
A12: Yes, various other chiral ligands exist for asymmetric catalysis, each with strengths and limitations. Common alternatives include BINAP, Josiphos, and other privileged chiral phosphine ligands. [] The choice of ligand often depends on the specific reaction, substrates, desired selectivity, and reaction conditions.
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